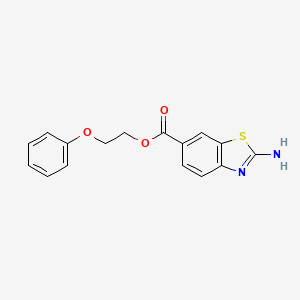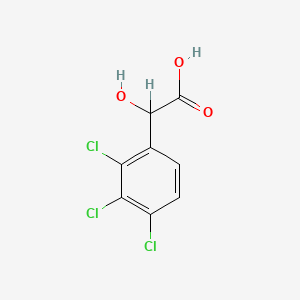
Hydroxy(2,3,4-trichlorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(2,3,4-trichlorophenyl)acetic acid is an organic compound with the molecular formula C8H5Cl3O3 It is characterized by the presence of a hydroxy group, three chlorine atoms, and an acetic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(2,3,4-trichlorophenyl)acetic acid can be synthesized through several methods. One common approach involves the chlorination of hydroxyphenylacetic acid under controlled conditions to introduce chlorine atoms at the 2, 3, and 4 positions on the phenyl ring. The reaction typically requires the use of chlorine gas and a suitable solvent, such as acetic acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(2,3,4-trichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxy group to a different functional group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichlorophenylacetic acid derivatives, while reduction can produce dechlorinated or hydroxy-substituted compounds.
Scientific Research Applications
Hydroxy(2,3,4-trichlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of hydroxy(2,3,4-trichlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Hydroxy(2,3,4-trichlorophenyl)acetic acid can be compared with other similar compounds, such as:
3-Chloro-4-hydroxyphenylacetic acid: This compound has a similar structure but with fewer chlorine atoms, leading to different chemical and biological properties.
2-(4-Hydroxy-3-nitrophenyl)acetic acid: This compound contains a nitro group instead of chlorine atoms, resulting in distinct reactivity and applications.
Properties
CAS No. |
106705-49-1 |
|---|---|
Molecular Formula |
C8H5Cl3O3 |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
2-hydroxy-2-(2,3,4-trichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI Key |
GZKWWIIDHWLQSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
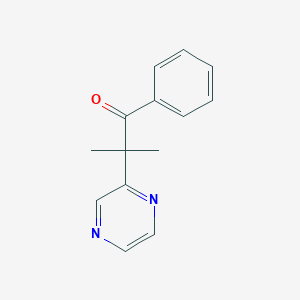
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
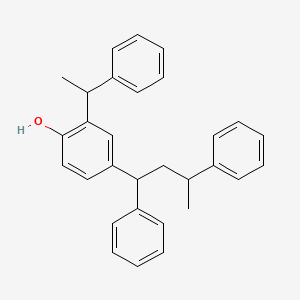
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
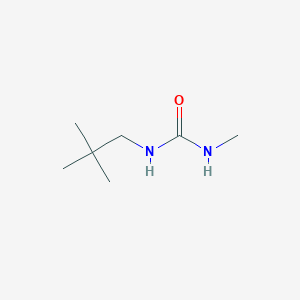
![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/structure/B14318602.png)
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)
